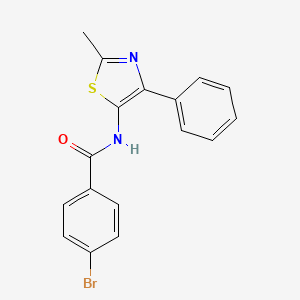![molecular formula C15H18N2O2S2 B11130630 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine CAS No. 846597-69-1](/img/structure/B11130630.png)
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine is a compound that features a thiazole ring, a benzenesulfonyl group, and a piperidine moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective properties . The presence of these functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an aromatic compound in the presence of a base.
Formation of the Piperidine Moiety: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of 1,5-diamines.
Coupling Reactions: The final step involves coupling the thiazole, benzenesulfonyl, and piperidine moieties through nucleophilic substitution or other suitable coupling reactions.
Chemical Reactions Analysis
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-piperidine can be compared with other thiazole derivatives:
Dabrafenib: A thiazole-containing anticancer drug used in the treatment of melanoma.
Dasatinib: A thiazole-based tyrosine kinase inhibitor used in the treatment of leukemia.
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV/AIDS.
These compounds share the thiazole moiety but differ in their specific functional groups and therapeutic applications, highlighting the versatility and uniqueness of this compound .
Properties
CAS No. |
846597-69-1 |
|---|---|
Molecular Formula |
C15H18N2O2S2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
2-methyl-4-(3-piperidin-1-ylsulfonylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C15H18N2O2S2/c1-12-16-15(11-20-12)13-6-5-7-14(10-13)21(18,19)17-8-3-2-4-9-17/h5-7,10-11H,2-4,8-9H2,1H3 |
InChI Key |
JTPNKZSGWYQBIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3 |
solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11130554.png)
![2-[1-(morpholin-4-yl)ethyl]-1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazole](/img/structure/B11130563.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-[(E)-2-(4-fluorophenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130574.png)
![3-{3-[4-(2-chlorobenzyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11130581.png)
![7-Fluoro-2-(furan-2-ylmethyl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11130588.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]propyl}propanamide](/img/structure/B11130591.png)
![N-(1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxo-2-phenylethyl)thiophene-2-carboxamide](/img/structure/B11130592.png)

![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B11130598.png)
![methyl 6-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11130599.png)
![1-{N-[(4-ethoxyphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide](/img/structure/B11130605.png)
![N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexylglycinamide](/img/structure/B11130607.png)
![methyl 4-{1-benzyl-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B11130614.png)
![(5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11130618.png)
